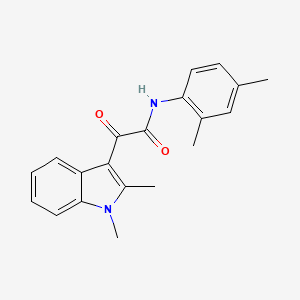

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide

描述

属性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12-9-10-16(13(2)11-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-15(17)18/h5-11H,1-4H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTPBLRSVYQBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 2 positions.

Amidation: The final step involves the reaction of the substituted indole with 2,4-dimethylphenyl isocyanate to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the oxoacetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学研究应用

Structure and Characteristics

The compound features a complex structure characterized by an indole moiety linked to a 2-oxoacetamide group. Its molecular formula is , and it exhibits significant lipophilicity, which is often correlated with enhanced biological activity.

Antitumor Activity

One of the most notable applications of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is its antitumor activity . Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in a patent document highlighted the antitumor properties of related indole derivatives, emphasizing their effectiveness against solid tumors such as colon and lung cancers . The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways.

Comparative Efficacy

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamide | Various solid tumors | Not specified | Apoptosis induction |

This table summarizes findings from various studies that illustrate the compound's potency against liver cancer cells compared to other indole derivatives.

Anti-inflammatory Properties

Indole derivatives are also being investigated for their anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic avenues for conditions such as arthritis and other inflammatory diseases.

作用机制

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and reported properties:

Key Comparative Insights

Substituent Effects on Activity :

- The 2,4-dimethylphenyl group in the target compound and analogs (e.g., 2a) enhances binding to PBR, whereas the 2-acetylphenyl group in F12016 renders it inactive .

- Adamantane-substituted indoles (e.g., 5k, 5h) exhibit high synthetic yields (81.5–91.5%) but lack reported biological activity, suggesting steric bulk may hinder target engagement .

Role of Halogenation :

- Chlorine substitution (e.g., 2a) improves binding affinity to PBR, likely due to increased electronegativity and van der Waals interactions .

Impact of N-Substituents :

- Fluorobenzyl (TCS 1105) and methoxyphenyl (Compound 5h) groups alter solubility and receptor specificity. TCS 1105 shows anti-inflammatory effects in neurodegenerative models .

Synthetic Feasibility :

- Adamantane-containing analogs require multistep synthesis but achieve high yields (>80%) , whereas simpler dimethylphenyl derivatives (target compound) are more streamlined but lack yield data.

生物活性

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is part of a growing class of indole derivatives that have garnered attention for their potential biological activities. Indoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to synthesize existing research findings regarding the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Indole derivatives have shown promise in inhibiting cancer cell proliferation. Studies have reported that certain indole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and the inhibition of anti-apoptotic proteins.

- Anti-inflammatory Effects : Compounds with indole structures are known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.

- Antimicrobial Activity : Some studies suggest that indole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, including those structurally related to this compound:

Table 1: Summary of Biological Activities

The biological activities associated with indole derivatives often involve:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cytokine Modulation : Alteration in the secretion of cytokines such as TNF-alpha and IL-6.

- Enzyme Inhibition : Blocking the activity of enzymes involved in inflammatory responses.

Current Research Directions

Ongoing research is focused on:

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying the observed biological activities.

- In Vivo Studies : Assessing the efficacy and safety of these compounds in animal models.

常见问题

Basic: How can researchers optimize the yield and purity of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide during multi-step synthesis?

Methodological Answer:

Optimization involves:

- Reaction Conditions : Use coupling agents (e.g., carbodiimides) for amide bond formation and control temperature (e.g., room temperature for overnight stirring) to minimize side reactions .

- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate high-purity products (58% yield) .

- Catalysts : Sodium carbonate (Na₂CO₃) as a base enhances reaction efficiency by neutralizing HCl byproducts .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., δ 7.69 ppm for indole NH, δ 2.14 ppm for acetyl groups) .

- HPLC/TLC : Monitor reaction progress and purity (>95% by TLC Rf comparison) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI/APCI(+): 347 [M+H]⁺) .

Advanced: What experimental approaches elucidate the mechanism of action in cancer cell lines?

Methodological Answer:

- In Vitro Assays : Measure IC₅₀ values via MTT assays (e.g., apoptosis rates in HeLa cells) .

- Molecular Docking : Simulate binding to targets (e.g., tubulin or kinases) using software like AutoDock, validated by SPR for binding affinity (Kd values) .

- Western Blotting : Quantify protein expression changes (e.g., Bcl-2 suppression) .

Advanced: How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to assess variability in IC₅₀ values caused by cell line differences (e.g., HeLa vs. MCF-7) .

- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify effective ranges .

- Control Experiments : Compare with structurally similar compounds (e.g., fluorophenyl analogs) to isolate structure-activity relationships .

Basic: What methodologies assess physicochemical stability and solubility?

Methodological Answer:

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to monitor degradation .

- Solubility Assays : Measure in PBS (pH 7.4) or DMSO via nephelometry; logP calculations predict membrane permeability .

Advanced: How to design SAR studies to identify key functional groups?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methyl vs. methoxy groups on the indole ring) .

- Bioactivity Testing : Screen analogs in parallel for cytotoxicity (e.g., 50% inhibition at 10 µM) .

- Data Correlation : Use QSAR models to link structural features (e.g., ClogP, polar surface area) to activity .

Advanced: What in vitro models predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。